-Cl-2-Me-pyrrolo[2,3-b]pyridine acts as a versatile precursor for the synthesis of various heterocyclic compounds, particularly those belonging to the pyrrolo[2,3-b]pyridine class. These compounds exhibit a wide range of biological activities, making them interesting candidates for drug discovery efforts. Studies have shown their potential as:
The unique structural properties of 4-Cl-2-Me-pyrrolo[2,3-b]pyridine have also attracted interest in material science research. Studies have investigated its potential use in:
4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a fused ring system composed of a pyrrole and a pyridine. The presence of a chlorine atom at the 4-position and a methyl group at the 2-position contributes to its unique structural and chemical properties. This compound belongs to the broader class of pyrrolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry.
These reactions illustrate the compound's versatility in synthetic organic chemistry.
Research indicates that compounds within the pyrrolopyridine family exhibit significant biological activities, including:
The biological activity of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine makes it a candidate for further pharmacological studies.
The synthesis of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:
These methods highlight the compound's accessibility for research and industrial applications.
4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine has several notable applications:
The versatility of this compound underscores its significance in both academic research and industrial contexts.
Interaction studies involving 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine focus on its binding affinity to various biological targets. Notably:
These studies are essential for understanding the pharmacodynamics and potential therapeutic uses of this compound.
Several compounds share structural similarities with 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Lacks chlorine and methyl substituents | Less reactive due to simpler structure |
| 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2-one | Bromine instead of chlorine | Different reactivity profile due to bromine |
| 1H-Pyrazolo[3,4-b]pyridine | Fused pyrazole ring | Distinct chemical properties compared to pyrrole |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | Contains a carbonitrile group | Potentially different biological activity |
| 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine | Additional chlorophenyl substituent | Altered pharmacokinetic properties |
The unique combination of chlorine and methyl groups in 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine enhances its reactivity and biological activity compared to these similar compounds.
The molecular structure of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine features a fused pyrrole-pyridine core with a chlorine atom at the 4-position and a methyl group at the 2-position. X-ray crystallographic studies reveal a three-dimensional network stabilized by π-π interactions between aromatic rings. For example, in the sulfonamide-protected derivative (C₁₄H₁₁ClN₂O₂S), the 4-methylphenylsulfonyl group forms π-π interactions with adjacent molecules, with centroid-to-centroid distances of 3.623 Å. These interactions contribute to the compound’s crystalline packing efficiency, as observed in similar pyrrolopyridine derivatives where offset π-stacking sequences (e.g., ABA’B’AB…) yield interplanar separations of 3.44–3.48 Å.
The chlorine atom’s electronegativity induces dipole-dipole interactions, while the methyl group introduces steric effects that influence molecular orientation. In the parent compound, the dihedral angle between the pyrrolopyridine core and substituents (e.g., sulfonyl groups) averages 79.6°, highlighting the structural flexibility required for intermolecular stabilization.
DFT calculations at the B3LYP/6-31G* level demonstrate near-planar geometries for the pyrrolo[2,3-b]pyridine backbone, with dihedral angles between fused rings measuring ≤7.4°. The methyl substituent at the 2-position introduces minor steric hindrance, causing a slight deviation (≤27.2°) in adjacent thiophene spacers in hybrid structures. HOMO-LUMO energy gaps calculated for analogous systems range from 1.92–1.97 eV, indicating moderate electronic stability suitable for functionalization.
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| Pyrrolopyridine dihedral | 0.5–7.4° | PPy-BT2T-PPy |
| HOMO-LUMO gap | 1.92–1.97 eV | IN-BT2T-IN |
| C–Cl bond length | 1.73 Å | 4-Chloro-7-azaindole |
Madelung cyclization, adapted from indole synthesis, enables efficient construction of the pyrrolo[2,3-b]pyridine core. Heating N-(2-aminopyridin-3-yl)acetamide with potassium tert-butoxide at 200–220°C induces intramolecular cyclization, yielding the unsubstituted scaffold in 68–78% efficiency. For 4-chloro-2-methyl derivatives, precursor halogenation precedes cyclization. For example, 2-chloro-3-methylpyridine undergoes Pd-catalyzed coupling with triisopropylsilane-protected pyrrole intermediates, followed by deprotection.
Direct chlorination at the 4-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, with yields exceeding 85%. Regioselectivity is governed by the electron-donating methyl group at the 2-position, which deactivates adjacent positions toward electrophilic substitution. Alternative methods include Ullmann-type coupling of pre-halogenated pyridine fragments with pyrrole precursors, though this requires stoichiometric copper catalysts.
| Reagent | Temperature | Yield (%) | Selectivity |
|---|---|---|---|
| SO₂Cl₂ | 0°C | 85–90 | 4-Cl |
| N-Chlorosuccinimide | 25°C | 70–75 | 4-Cl |
Suzuki-Miyaura coupling enables aryl functionalization at the 4-chloro position. Using PdCl₂(dppf) and K₂CO₃ in 1,4-dioxane/water (90°C, 2 h), boronic acids react with 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine to yield biaryl derivatives (e.g., 4-phenyl analogs) in 60–70% yield. Buchwald-Hartwig amination with primary amines under Pd(OAc)₂/Xantphos catalysis provides 4-amino derivatives, though competing hydrolysis necessitates anhydrous conditions.
The 4-chloro group undergoes nucleophilic substitution with amines, alkoxides, and thiols. Reaction with morpholine in DMF at 120°C for 12 h replaces chlorine with morpholino groups in 75% yield. Microwave-assisted substitution reduces reaction times to 30 minutes while maintaining ≥80% efficiency. Steric effects from the 2-methyl group slightly hinder substitution kinetics, requiring elevated temperatures compared to unsubstituted analogs.
| Nucleophile | Conditions | Yield (%) |
|---|---|---|
| Morpholine | DMF, 120°C, 12 h | 75 |
| Sodium methoxide | MeOH, reflux, 6 h | 68 |
| Thiophenol | DMSO, 100°C, 8 h | 72 |
Corrosive;Irritant